L-TRYPTOPHAN (13C11)
Description
Fundamental Principles of Isotopic Labeling in Metabolic and Proteomic Studies
Isotopic labeling is a technique that introduces isotopes into molecules to act as tracers. creative-proteomics.com These labeled compounds are chemically and biologically similar to their unlabeled counterparts, allowing them to be tracked through metabolic pathways, transformation rates, and distribution within an organism without perturbing the system. creative-proteomics.com In metabolic studies, substrates labeled with stable isotopes like carbon-13 (¹³C) are introduced to cells or organisms. creative-proteomics.com As the substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. springernature.com By analyzing the pattern and extent of this incorporation, researchers can map active metabolic pathways and quantify the flow, or flux, of metabolites through them. creative-proteomics.comacs.org
In proteomics, a common technique is Stable Isotope Labeling with Amino acids in Cell culture (SILAC). metwarebio.comckgas.com This method involves growing cells in a medium where a standard essential amino acid is replaced by its "heavy," isotopically labeled counterpart. metwarebio.comcuni.cz As new proteins are synthesized, they incorporate this heavy amino acid. liverpool.ac.uk By mixing protein extracts from cells grown in "heavy" and "light" media, researchers can use mass spectrometry to accurately compare the relative abundance of thousands of proteins between the two samples, providing a global view of protein dynamics. cuni.cz
Significance of Carbon-13 Enrichment for Enhanced Analytical Resolution
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. While most carbon is ¹²C, about 1.1% is ¹³C. oup.com Enriching molecules with ¹³C—that is, increasing the percentage of ¹³C atoms above this natural abundance—significantly enhances analytical resolution, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.commdpi.com
In mass spectrometry, the higher mass of ¹³C creates a predictable mass shift in the labeled molecule and its fragments. sigmaaldrich.com This allows for clear differentiation between the labeled tracer and its unlabeled, naturally occurring counterparts. High-resolution mass spectrometers can easily distinguish these mass differences, enabling precise quantification and tracing of metabolic fates. springernature.com
In NMR spectroscopy, the ¹³C nucleus is NMR-active, unlike the much more abundant ¹²C. acs.org Uniformly enriching a protein with ¹³C allows for the use of powerful multidimensional NMR experiments that are crucial for determining the three-dimensional structure and dynamics of proteins and other biological macromolecules. nih.govnih.gov This enrichment increases the sensitivity and resolution of NMR studies, providing detailed atomic-level insights. smolecule.com
Overview of Specialized Research Applications for L-TRYPTOPHAN (13C11)
L-Tryptophan (13C11) is an isotopically labeled version of the essential amino acid L-Tryptophan where all eleven carbon atoms have been replaced with the ¹³C isotope. medchemexpress.com This uniform labeling makes it a highly valuable tool in several specialized research areas. isotope.com
Its primary applications are in metabolism, metabolomics, and proteomics. isotope.comisotope.com In metabolic research, it serves as a tracer to study the complex pathways of tryptophan metabolism, including the serotonin (B10506) and kynurenine (B1673888) pathways. isotope.comisotope.com In quantitative proteomics, it is used as an internal standard for the precise measurement of protein concentrations and turnover rates. smolecule.comsigmaaldrich.com The distinct mass of L-Tryptophan (13C11) allows it to be spiked into a sample, providing a reference against which the endogenous, unlabeled tryptophan-containing peptides can be accurately quantified. oup.com It is also suitable for biomolecular NMR applications to study protein structure and dynamics. sigmaaldrich.comisotope.com
Properties
Molecular Weight |
215.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Uniformly Labeled L Tryptophan 13c11 Production
Biosynthetic Pathways for Isotopic Incorporation
The biosynthesis of L-Tryptophan (13C11) is achieved by harnessing natural metabolic pathways and adapting them for isotopic labeling. This involves providing a 13C-enriched carbon source to a biological system, which then synthesizes the amino acid, incorporating the heavy isotope into its carbon skeleton.
Microbial Fermentation Strategies Utilizing 13C-Enriched Substrates
Microbial fermentation is a cornerstone for the production of uniformly labeled amino acids. frontiersin.org This technique involves cultivating microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, in a medium where the primary carbon source is a simple, fully 13C-labeled substrate. frontiersin.orgresearchgate.net
Detailed Research Findings:
A common strategy is to use uniformly 13C-labeled glucose as the sole carbon source in the fermentation broth. researchgate.netsci-hub.se The microorganisms metabolize the labeled glucose through central carbon pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. These pathways generate the necessary precursor molecules for tryptophan biosynthesis, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are fully labeled with 13C. These precursors then enter the shikimate pathway, ultimately leading to the formation of chorismate, a key branch-point intermediate. Chorismate is then converted to anthranilate, which, in a series of enzymatic steps, is combined with a derivative of ribose-5-phosphate (B1218738) (also derived from the labeled glucose) and serine to form L-Tryptophan. Because all the carbon-donating precursors are derived from the 13C-enriched glucose, the resulting L-Tryptophan molecule is uniformly labeled with 13C at all eleven carbon positions.
Metabolic engineering of the microbial strains is often employed to enhance the yield of L-Tryptophan. frontiersin.org This can involve overexpressing key enzymes in the tryptophan biosynthetic pathway or knocking out competing metabolic pathways to channel more of the carbon flux towards the desired product. For instance, increasing the availability of PEP and E4P by modifying central metabolism can lead to higher yields of the aromatic amino acids. frontiersin.org
Table 1: Key Precursors and Pathways in Microbial Synthesis of L-Tryptophan (13C11)
| Precursor/Pathway | Role in Synthesis | Isotopic Labeling Origin |
|---|---|---|
| 13C-Glucose | Primary carbon source for the entire metabolic network. | External substrate |
| Glycolysis | Generates phosphoenolpyruvate (PEP). | From 13C-Glucose |
| Pentose Phosphate Pathway | Generates erythrose-4-phosphate (E4P) and ribose-5-phosphate. | From 13C-Glucose |
| Shikimate Pathway | Converts PEP and E4P into chorismate. | From labeled precursors |
| Tryptophan Biosynthesis Pathway | Converts chorismate and serine into L-Tryptophan. | From labeled precursors |
Enzymatic Reaction Systems for Isotope-Specific Synthesis
In addition to whole-cell fermentation, in vitro enzymatic systems offer a more controlled environment for the synthesis of isotopically labeled L-Tryptophan. nih.gov These systems utilize purified enzymes to catalyze specific reactions, allowing for precise control over the incorporation of isotopes.
Detailed Research Findings:
A prominent enzymatic method involves the use of tryptophan synthase or tryptophanase. nih.govresearchgate.netakjournals.com Tryptophan synthase, for example, catalyzes the final step in tryptophan biosynthesis, which is the condensation of indole (B1671886) and L-serine. researchgate.netgoogle.com To produce uniformly labeled L-Tryptophan (13C11), one would need to provide both [13C6]-indole and [13C3]-L-serine as substrates. The synthesis of these labeled precursors themselves can be a multi-step process, often involving a combination of chemical and enzymatic methods.
For instance, [13C6]-indole can be synthesized for use in GC-MS based analysis of indole-3-acetic acid biosynthesis. lookchem.com This labeled indole can then serve as a starting material for the enzymatic synthesis of L-Tryptophan isotopomers. lookchem.com Similarly, labeled L-serine can be produced through microbial or enzymatic methods using a 13C-enriched carbon source.
Another enzymatic approach utilizes tryptophanase, which can catalyze the reverse reaction of tryptophan degradation, forming L-Tryptophan from indole, pyruvate, and ammonia. nih.govakjournals.com By using [13C6]-indole and [13C3]-pyruvate, one can synthesize L-Tryptophan with nine of its eleven carbons labeled. Labeling the final two carbons in the alanine (B10760859) side chain would require a more intricate enzymatic cascade.
Precursor Cultivation and Isotopic Enrichment Techniques
The efficiency of isotopic labeling is highly dependent on the cultivation conditions and the purity of the enriched substrates. The goal is to maximize the incorporation of the 13C isotope while minimizing dilution from endogenous unlabeled carbon sources within the production host.
Detailed Research Findings:
In microbial fermentation, fed-batch cultivation is a common technique used to maintain a high concentration of the 13C-labeled substrate and control the growth rate of the microorganisms, thereby optimizing the production of the target labeled compound. researchgate.net The feeding strategy is designed to prevent the accumulation of inhibitory byproducts and to ensure that the 13C-labeled substrate is the primary carbon source throughout the fermentation process.
The isotopic enrichment of the final product is directly related to the isotopic purity of the starting materials. Commercially available 13C-glucose, for example, often has an isotopic purity of 99% or higher. frontiersin.orgckisotopes.com This high level of enrichment in the precursor is essential for producing uniformly labeled L-Tryptophan with a high atom percent of 13C.
Considerations for Isotopic Purity and Positional Specificity in Labeling
Achieving high isotopic purity and ensuring the correct positional labeling are critical for the utility of L-Tryptophan (13C11) in research. The presence of unlabeled or partially labeled molecules can complicate the interpretation of data from techniques like mass spectrometry and NMR spectroscopy.
Detailed Research Findings:
Isotopic purity refers to the percentage of molecules that are fully labeled with the desired isotope at all specified positions. ckisotopes.com For L-Tryptophan (13C11), the goal is to have an isotopic purity of ≥98 atom % 13C. sigmaaldrich.com This means that in the population of molecules, the abundance of 13C at each of the eleven carbon positions is at least 98%.
Positional specificity ensures that the isotope is incorporated at the intended atomic positions. While the aim here is uniform labeling, other applications might require site-selective labeling. nih.gov For uniform labeling through biosynthesis, metabolic scrambling, which is the redistribution of the label through various metabolic pathways, can sometimes be a concern, although for uniformly labeled compounds derived from a uniformly labeled precursor, this is less of an issue. chempep.com
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying the isotopic purity and positional specificity of the final product. researchgate.net Mass spectrometry can determine the mass shift corresponding to the incorporation of eleven 13C atoms, while 13C-NMR can confirm the presence of the label at each specific carbon position within the molecule. researchgate.net
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of L-Tryptophan (13C11) into proteins and other biomolecules provides a unique spectroscopic handle for NMR analysis. The presence of the 13C nucleus, with its spin of ½, allows for the application of a wide array of sophisticated NMR experiments that are not feasible with the non-magnetic 12C isotope.
A primary advantage of using L-Tryptophan (13C11) is the substantial improvement in signal sensitivity and spectral resolution. smolecule.comacs.org The low natural abundance of 13C (approximately 1.1%) means that signals from this isotope are weak in unlabeled samples. Uniformly labeling a protein with 13C, including the tryptophan residues, dramatically increases the signal intensity, making it possible to study larger and more complex systems. acs.orgresearchgate.net
This isotopic enrichment is crucial for overcoming the inherent low sensitivity of NMR spectroscopy. nih.gov Techniques such as 13C-detected experiments become more efficient, providing unique information that can complement traditional 1H-detected methods. acs.org Furthermore, specialized labeling strategies, such as fractional 13C labeling, have been developed to minimize cross-relaxation effects that can complicate spectra, thereby simplifying analysis and preserving the signal enhancement. acs.org The use of 13C-labeled tryptophan has been shown to lead to significant increases in both sensitivity and resolution in correlation spectra. acs.org
| Feature | Benefit of 13C Labeling |
| Signal Sensitivity | Overcomes the low natural abundance of 13C, leading to stronger NMR signals. smolecule.comacs.org |
| Spectral Resolution | Reduces spectral overlap and simplifies complex spectra, especially in large biomolecules. researchgate.net |
| Experiment Feasibility | Enables a wider range of multidimensional NMR experiments for detailed structural and dynamic analysis. acs.orgresearchgate.net |
The enhanced signals from L-Tryptophan (13C11) are instrumental in determining the three-dimensional structure and understanding the internal motions of proteins. smolecule.comisotope.comresearchgate.net The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, providing valuable information about the protein's conformation. researchgate.net
Key Research Findings:
Correlation of Chemical Shifts with Structure: Studies have shown a clear correlation between the 13C chemical shifts of tryptophan's nonprotonated aromatic carbons and the side-chain torsion angles, providing a powerful tool for structural analysis. researchgate.net
Probing Protein Stability: The mobility of the tryptophan indole moiety, as measured by 13C NMR relaxation, has been correlated with protein stability. Increased side-chain motion in mutant proteins was associated with decreased stability. nih.gov
Characterizing Side-Chain Dynamics: 13C NMR relaxation rate measurements have been used to characterize the rotational motion of tryptophan side chains, providing insights into the internal dynamics of proteins like E. coli thioredoxin. nih.gov
L-Tryptophan (13C11) serves as an effective probe for studying how proteins interact with other molecules, such as ligands, other proteins, or nucleic acids. smolecule.comisotope.com Upon binding, the chemical environment of the tryptophan residues at or near the interaction interface often changes, leading to perturbations in their 13C chemical shifts. These chemical shift perturbations (CSPs) can be used to map the binding site and to determine the affinity of the interaction. biorxiv.org
In addition to identifying interaction surfaces, 13C NMR with labeled tryptophan can be used to characterize conformational changes that occur upon binding. For instance, the binding of a ligand to a protein may induce a shift in the protein's conformational equilibrium, which can be monitored by observing changes in the 13C NMR spectrum. biorxiv.org This information is vital for understanding the mechanisms of molecular recognition and signal transduction.
Examples of Interaction Studies:
Ligand Binding: The binding of L-Phe to the regulatory domain of human tryptophan hydroxylase 2 was characterized using 1H-13C HSQC spectra of 13C-labeled L-Phe, confirming a single binding site and allowing for the determination of the dissociation constant (Kd). biorxiv.org
Protein-Protein Interactions: While not a direct example with L-Tryptophan (13C11), the principles of using labeled amino acids to study protein-protein interactions are well-established and applicable.
Elucidation of Protein Structure and Dynamics through 13C-NMR
Integration with Complementary Spectroscopic Methods
The utility of L-Tryptophan (13C11) is further expanded when NMR spectroscopy is combined with other spectroscopic techniques. For instance, coupling NMR with fluorescence spectroscopy, where tryptophan's intrinsic fluorescence is a sensitive probe of its environment, can provide a more complete picture of protein dynamics. nih.gov While NMR provides detailed information on a per-atom basis, fluorescence can offer complementary insights into global conformational changes and faster timescale motions. nih.gov
Mass spectrometry (MS) is another powerful technique that can be integrated with NMR studies using 13C-labeled tryptophan. smolecule.com MS can be used to confirm the incorporation and level of isotopic labeling and to identify post-translational modifications. rsc.orgrsc.org The combination of these methods allows for a comprehensive characterization of biomolecular systems.
| Spectroscopic Method | Complementary Information Provided |
| Fluorescence Spectroscopy | Provides insights into global conformational changes and fast timescale dynamics. nih.gov |
| Mass Spectrometry | Confirms isotopic labeling efficiency and identifies post-translational modifications. smolecule.comrsc.orgrsc.org |
| X-ray Crystallography | Provides a static, high-resolution structure that can be compared with the dynamic information obtained from NMR. researchgate.net |
Physicochemical Properties of L Tryptophan 13c11
L-Tryptophan (13C11) is a solid, white to off-white powder. isotope.com Its key distinction from its natural counterpart is its increased molecular weight due to the replacement of eleven ¹²C atoms with ¹³C atoms. This mass shift is fundamental to its utility in tracer studies.
Quantitative Proteomics and Metabolomics Employing Mass Spectrometry
Stable Isotope Labeling Approaches for Protein Quantification
Stable isotope labeling is a powerful strategy for achieving accurate and precise quantification of proteins in complex biological samples. oup.com Methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) involve the metabolic incorporation of "heavy" labeled amino acids, such as L-TRYPTOPHAN (13C11), into all newly synthesized proteins. ckgas.com When a labeled cell population is compared with an unlabeled ("light") population, the relative abundance of specific proteins can be determined with high accuracy by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. oup.com
L-TRYPTOPHAN (13C11) and its dually labeled counterpart, L-Tryptophan-¹³C₁₁,¹⁵N₂, are widely used as internal standards for the quantitative analysis of proteins and peptides by mass spectrometry. smolecule.com An internal standard is a compound added to a sample in a known quantity to enable the precise quantification of a target analyte. Because the stable isotope-labeled tryptophan is chemically identical to the endogenous (natural) tryptophan, it co-elutes during chromatography and co-ionizes in the mass spectrometer, experiencing similar matrix effects and correcting for variations during sample preparation and analysis. nih.gov By adding a known amount of L-TRYPTOPHAN (13C11) at an early stage of sample processing, any loss of the analyte during extraction, purification, or derivatization can be accounted for, as the ratio of the labeled to the unlabeled compound remains constant. oup.com This stable isotope dilution technique provides highly accurate quantification, which is crucial for applications ranging from biomarker discovery to understanding disease mechanisms. smolecule.comnih.gov
| Property | Value | Source |
| Compound Name | L-Tryptophan (¹³C₁₁, 99%; ¹⁵N₂, 99%) | isotope.com |
| CAS Number (Labeled) | 202406-50-6 | isotope.com |
| Molecular Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ | |
| Molecular Weight | 217.13 g/mol | isotope.com |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98% ¹⁵N | schd-shimadzu.com |
| Chemical Purity | ≥98% | isotope.com |
| Applications | Proteomics, Metabolomics, Metabolism, Biomolecular NMR | isotope.comisotope.com |
Developing a robust quantitative method using L-TRYPTOPHAN (13C11) as an internal standard is a meticulous process aimed at ensuring accuracy for both relative and absolute quantification. smolecule.com For absolute quantification, a calibration curve is constructed by analyzing a series of samples containing a fixed concentration of the analyte and varying concentrations of the labeled internal standard, or vice-versa. nih.gov The ratio of the mass spectrometer signal response of the analyte to that of the internal standard is plotted against the concentration ratio. nih.govresearchgate.net
A study on tryptophan quantification in human plasma demonstrated this process, achieving a linear relationship (R² = 0.9983) over a defined concentration range. nih.gov Key parameters for method validation include the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov In the aforementioned study, the LOD and LOQ for tryptophan were determined to be 0.50 µg/mL and 1.51 µg/mL, respectively, validating the method's sensitivity. nih.gov Such validated methods allow for the precise absolute determination of proteins or peptides in a biological sample. smolecule.com For relative quantification, as seen in SILAC experiments, the ratio of heavy to light peptide signals directly reflects the relative abundance of a protein between different sample conditions, without the need for a calibration curve. oup.com
A major advantage of using stable isotope-labeled internal standards like L-TRYPTOPHAN (13C11) is the high degree of precision and reproducibility they afford in proteomic analyses. smolecule.comoup.com Precision refers to the closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD), while reproducibility refers to the ability to obtain the same results in different experiments or labs. otsuka.co.jp
Metabolic labeling with amino acids (SILAC) is noted for being an efficient and reproducible method, with incorporation of the isotope label often reaching 100%. ckgas.com In quantitative method validation studies, the precision is a critical metric. For instance, a method for quantifying tryptophan in human plasma using its labeled counterpart reported %RSD values well below 15%, a common benchmark for acceptability in bioanalytical methods. nih.govrsc.org The use of stable isotope-labeled standards in quality control kits also enables laboratories to monitor instrument performance and assay reproducibility, providing confidence in the reliability of quantification results. otsuka.co.jp
Method Development for Accurate Relative and Absolute Protein Determination
Targeted and Untargeted Metabolomic Profiling with 13C Tracers
Beyond proteomics, L-TRYPTOPHAN (13C11) is an invaluable tracer for studying metabolic pathways. smolecule.comisotope.com Tryptophan is a precursor to a host of biologically crucial molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway. rsc.orgmetwarebio.comcreative-proteomics.com By introducing ¹³C-labeled tryptophan into a biological system (e.g., cell culture or an organism), researchers can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites. elifesciences.org This approach is central to both targeted and untargeted metabolomics.
Targeted metabolomics focuses on measuring a predefined set of specific metabolites. metwarebio.comcreative-proteomics.com For example, researchers have used targeted liquid chromatography-mass spectrometry (LC-MS) methods with labeled internal standards, including L-tryptophan-¹³C₁₁, to precisely quantify known metabolites in the tryptophan pathway, such as kynurenine and kynurenic acid, in patient samples to study disease mechanisms. elifesciences.orgfrontiersin.org
Untargeted metabolomics , in contrast, aims to measure as many metabolites as possible in a sample to gain a comprehensive overview of the metabolome. frontiersin.orgosti.gov When combined with ¹³C tracers like L-TRYPTOPHAN (13C11), this approach becomes a powerful tool for discovery. osti.gov It allows for the identification of all metabolites derived from tryptophan, including novel or unexpected compounds, by searching the data for the specific mass shift imparted by the ¹³C atoms. osti.govdiva-portal.org This strategy has been used to discover alterations in tryptophan metabolism in various diseases, providing broad insights into metabolic dysregulation. diva-portal.orgacs.org
Isotope Dilution Mass Spectrometry for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is the definitive analytical technique that leverages stable isotope-labeled compounds like L-TRYPTOPHAN (13C11) for highly accurate and precise quantification. nih.govmedchemexpress.com It is considered a gold-standard quantitative method because it effectively corrects for both sample preparation variability and matrix-induced signal suppression or enhancement during MS analysis. nih.gov
The principle of IDMS involves adding a precisely known amount of the labeled internal standard (the "spike"), such as L-Tryptophan-¹³C₁₁,¹⁵N₂, to a sample containing the unlabeled, endogenous analyte. nih.gov After allowing the standard to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The instrument measures the signal intensity ratio of the labeled standard to the unlabeled analyte. nih.gov Since the amount of the added standard is known, the unknown concentration of the natural analyte in the original sample can be calculated directly from this ratio. medchemexpress.com This approach has been successfully applied to the simultaneous determination of multiple amino acids in plasma and the quantitative profiling of tryptophan-related substances in human serum and cerebrospinal fluid. nih.govrsc.org
| Parameter | Result | Source |
| Method | Isotope Dilution LC-MS | nih.gov |
| Analyte | L-Tryptophan | nih.gov |
| Internal Standard | [13C11, 15N2]-L-tryptophan | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Linearity (R²) | 0.9983 | nih.gov |
| LOD (µg/mL) | 0.50 | nih.gov |
| LOQ (µg/mL) | 1.51 | nih.gov |
Tracing Carbon Flow in Complex Biological Networks
L-Tryptophan (13C11), in which all eleven carbon atoms are replaced with the heavy isotope 13C, serves as a tracer to follow the journey of tryptophan-derived carbons through interconnected metabolic pathways. nih.govplos.orgnih.govnih.govbiorxiv.org By introducing this labeled compound into biological systems, such as cell cultures or animal models, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the 13C label in downstream metabolites. sci-hub.seresearchgate.net This allows for the qualitative and quantitative assessment of pathway activity. nih.govdiva-portal.org
Kynurenine Pathway Metabolism and Derivatives
The kynurenine pathway is the primary route for tryptophan degradation, accounting for approximately 95% of its catabolism. elifesciences.orgnih.govwikipedia.org The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), or tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov Using L-Tryptophan (13C11), researchers have been able to trace the carbon atoms from tryptophan into kynurenine and its subsequent derivatives. nih.govnih.govelifesciences.org
Studies have shown that in certain cancer cells expressing IDO1, there is a high fraction of labeling in kynurenine after being cultured with 13C11-tryptophan. nih.govresearchgate.net This demonstrates the active flux of tryptophan through this pathway. Further downstream, the labeled carbons can be identified in metabolites such as kynurenic acid, anthranilic acid, and quinolinic acid, providing insights into the relative activities of the different branches of the kynurenine pathway. elifesciences.orgnih.govwikipedia.org For instance, research has revealed the de novo synthesis of the signaling metabolite kynurenine (13C10) in human colorectal carcinoma cells. nih.gov
| Tryptophan Metabolite | Isotopic Label Detected | Significance in Kynurenine Pathway |
| Kynurenine | 13C10 | Indicates active IDO1-dependent metabolism of tryptophan. nih.govnih.govresearchgate.net |
| Kynurenic Acid | 13C labeled | Demonstrates flux through a neuroprotective branch of the pathway. elifesciences.orgwikipedia.org |
| Quinolinic Acid | 13C labeled | Shows flux towards a potentially neurotoxic branch of the pathway. elifesciences.orgwikipedia.org |
| Anthranilic Acid | 13C labeled | Reveals activity of kynureninase in converting kynurenine. nih.gov |
Indole (B1671886) Pathway and Microbiota-Host Metabolic Interactions
The gut microbiota plays a crucial role in tryptophan metabolism, converting it into various indole derivatives through the indole pathway. frontiersin.orgmdpi.comnih.gov These microbial metabolites, including indole, indole-3-acetic acid (IAA), and indole-3-propionic acid, can have profound effects on host physiology. nih.govfrontiersin.orgwur.nl L-Tryptophan (13C11) tracing studies can help to unravel the complex metabolic interactions between the host and its gut microbiome. nih.govelifesciences.org
Contribution to One-Carbon Metabolism and Purine (B94841) Biosynthesis
Recent research has uncovered a significant role for tryptophan metabolism in one-carbon metabolism, a critical process for the synthesis of nucleotides and other essential biomolecules. nih.govresearchgate.net During the conversion of tryptophan to kynurenine, a one-carbon unit is released in the form of formate (B1220265). nih.gov This formate can then enter the tetrahydrofolate (THF) cycle and contribute to various anabolic pathways, including purine biosynthesis. nih.gov
Studies utilizing L-Tryptophan (13C11) have provided direct evidence for the flow of carbon from tryptophan into the purine nucleotide pool. nih.gov In pancreatic cancer cells expressing IDO1, labeled carbons from 13C11-tryptophan were clearly detected in purines, indicating that tryptophan serves as a bona fide source of one-carbon units for their synthesis. nih.govresearchgate.net This finding has significant implications for understanding cancer cell metabolism and identifying potential therapeutic targets. nih.govresearchgate.net
Interconversion with Other Amino Acids and Central Carbon Metabolites
The carbon backbone of tryptophan can also be utilized for the synthesis of other metabolites, including other amino acids and intermediates of central carbon metabolism. biorxiv.org While the direct conversion of tryptophan to other proteinogenic amino acids is not a major pathway, its degradation products can enter central metabolic routes. researchgate.netnih.gov For example, the breakdown of kynurenine can lead to the formation of alanine (B10760859) and acetyl-CoA. researchgate.net
L-Tryptophan (13C11) tracing experiments can quantify the extent of this interconversion. In some studies, a small amount of labeled alanine has been identified following the administration of 13C11-tryptophan. researchgate.net Furthermore, the carbons from tryptophan can eventually enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, through the generation of acetyl-CoA. researchgate.netresearchgate.net
Quantitative Metabolic Flux Analysis (MFA) Methodologies
While isotopic tracing provides a qualitative picture of metabolic pathways, quantitative metabolic flux analysis (MFA) aims to determine the rates (fluxes) of reactions within a metabolic network. sci-hub.secortecnet.com 13C-MFA is a powerful technique that uses the isotopic labeling patterns of metabolites to calculate these fluxes. plos.orgnih.gov
Principles of 13C MFA for Quantifying Pathway Activity
13C-MFA relies on feeding cells a 13C-labeled substrate, such as L-Tryptophan (13C11), and then measuring the mass isotopomer distributions (MIDs) of intracellular metabolites using mass spectrometry. researchgate.netnih.gov MIDs represent the relative abundances of a metabolite with different numbers of 13C atoms.
The core principles of 13C-MFA involve the following steps:
Isotopic Labeling Experiment: A biological system is cultured with a 13C-labeled substrate until it reaches a metabolic and isotopic steady state. researchgate.net
Metabolite Extraction and Measurement: Intracellular metabolites are extracted, and their MIDs are determined using mass spectrometry. researchgate.netnih.gov
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. sci-hub.se
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured MIDs. sci-hub.senih.gov This involves simulating the flow of 13C through the network for a given set of fluxes and comparing the predicted MIDs to the measured MIDs.
By applying these principles with L-Tryptophan (13C11) as the tracer, researchers can obtain quantitative data on the activity of tryptophan-metabolizing pathways, providing a deeper understanding of cellular metabolism in various physiological and pathological states. nih.govpubcompare.ai
Development of Stoichiometric and Isotopic Network Models
The use of L-tryptophan (13C11) in metabolic research is intrinsically linked to the development of sophisticated network models that can interpret the complex data generated from isotope tracing experiments. These models provide a mathematical framework to map the flow of the 13C label through the intricate web of metabolic reactions, enabling a quantitative understanding of pathway utilization and flux.
Stoichiometric models form the foundation of this analysis. They represent the metabolic network as a system of linear equations, where each equation describes a biochemical reaction and its stoichiometry. These models define the possible routes that carbon atoms from L-tryptophan can take as it is metabolized. However, stoichiometric models alone cannot determine the actual flow, or flux, through these pathways.
This is where isotopic network models become crucial. By introducing L-tryptophan labeled with carbon-13 (¹³C) at all eleven carbon positions, researchers can trace the fate of these labeled atoms through various metabolic pathways. diva-portal.org The distribution of ¹³C in downstream metabolites, known as isotopologue distribution, provides a wealth of information about the relative activities of different pathways. researchgate.net For instance, the catabolism of tryptophan via the kynurenine pathway results in a specific labeling pattern in metabolites like kynurenine and its derivatives. nih.govresearchgate.net By measuring these patterns using techniques like mass spectrometry, researchers can infer the fluxes through the network. nih.gov
The integration of stoichiometric constraints with isotopic labeling data allows for the construction of comprehensive models for ¹³C-Metabolic Flux Analysis (¹³C-MFA). researchgate.net These models are essential for deciphering the topology and functionality of cellular metabolic networks and can reveal hidden pathways and cofactor balances. The development of these models has been pivotal in moving from a qualitative understanding of metabolic pathways to a quantitative assessment of their in vivo reaction rates.
Computational Algorithms for Flux Estimation from Isotopic Data
The raw data from L-tryptophan (13C11) tracing experiments, typically mass isotopomer distributions of various metabolites, require sophisticated computational algorithms for their interpretation. These algorithms are designed to estimate the intracellular metabolic fluxes that best explain the observed isotopic labeling patterns within the framework of a given metabolic network model.
Generally, two main computational approaches are employed for ¹³C metabolic flux analysis:
Optimization-Based Approaches: This is the more common method. It involves constructing a non-linear optimization problem. Candidate flux distributions are iteratively generated and used to simulate the expected isotopomer distributions. These simulated distributions are then compared to the experimentally measured ones. The algorithm seeks to find the set of fluxes that minimizes the difference between the simulated and measured data, typically using a least-squares objective function.
Direct Approaches: These methods aim to derive linear constraints on the fluxes directly from the isotopomer abundance data. These linear constraints, combined with the stoichiometric balance equations, form a system of linear equations that can be solved to estimate the flux distribution. This approach avoids the complexities of non-linear optimization but may not always be able to resolve all fluxes in complex networks.
Several software packages and computational frameworks have been developed to implement these algorithms. For example, WUflux is an open-source tool for steady-state flux calculations based on labeling information from amino acids or free metabolites. Another approach introduces "fluxomers" as composite variables that combine fluxes and isotopomer abundances, which can simplify the problem formulation. nih.gov These computational tools are indispensable for handling the complexity of the data and the underlying metabolic models, allowing researchers to extract meaningful quantitative flux data from their L-tryptophan (13C11) experiments. researchgate.net The choice of algorithm can impact the results, particularly for bidirectional reactions, and sensitivity analysis is often performed to assess the reliability of the estimated fluxes. nih.gov
Application in Defined Experimental Systems
The utility of L-tryptophan (13C11) as a metabolic tracer is demonstrated in its broad application across various experimental systems, from simplified in vitro cell cultures to complex in vivo animal models. These applications have provided significant insights into tryptophan metabolism in different biological contexts.
In Vitro Cellular Models for Pathway Mapping and De Novo Synthesis Studies
In vitro cellular models are powerful tools for detailed pathway analysis, and L-tryptophan (13C11) has been instrumental in this area. By culturing cells in a medium containing ¹³C-labeled tryptophan, researchers can precisely trace its metabolic fate within the cell.
For example, studies using pancreatic cancer cell lines have utilized L-tryptophan (13C11) to investigate the role of the kynurenine pathway in one-carbon metabolism. nih.gov These studies have shown that in cancer cells expressing the enzyme IDO1, tryptophan is a significant source of one-carbon units for the synthesis of purine nucleotides. nih.govresearchgate.net The incorporation of ¹³C from tryptophan into purines provides clear evidence for this metabolic link. nih.gov Furthermore, co-culture experiments have demonstrated that cancer cells can release tryptophan-derived formate, which can then be utilized by other cell types, such as pancreatic stellate cells. nih.gov
In another application, researchers have used L-tryptophan (13C11) to study de novo NAD+ synthesis in human renal proximal tubule epithelial cells. physiology.org By tracing the labeled tryptophan, they were able to investigate the activity of the kynurenine pathway in producing NAD+, a critical coenzyme. physiology.org These in vitro models allow for controlled experiments to dissect the molecular mechanisms governing tryptophan metabolism, such as the influence of specific enzymes or culture conditions. nih.govphysiology.org
Below is an interactive table summarizing key findings from in vitro studies using L-tryptophan (13C11).
| Cell Line | Experimental Context | Key Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | IFNγ stimulation to induce IDO1 expression | Tryptophan is a source of one-carbon units for purine synthesis. | nih.gov |
| Human Renal Proximal Tubule Epithelial Cells (hRPTECs) | 2D vs. 3D culture conditions | Kynurenine 3-monooxygenase (KMO) limits de novo NAD+ synthesis from tryptophan. | physiology.org |
| CFPAC-1 and HPAF-II (Pancreatic Cancer) | 3D culture with IFNγ | Cells release tryptophan-derived formate into the medium. | nih.gov |
In Vivo Non-Clinical Animal Models for Tracing and Metabolic Profiling
In vivo animal models provide a more systemic view of metabolism, and L-tryptophan (13C11) has been used to trace tryptophan metabolism and its interactions with other metabolic pathways in a whole-organism context.
A notable example is the use of L-tryptophan (13C11) in mouse models of pancreatic cancer. nih.gov By administering the labeled amino acid to tumor-bearing mice, researchers were able to confirm that tryptophan contributes to one-carbon metabolism in vivo. nih.govresearchgate.net Analysis of tumor tissue by LC-MS revealed the incorporation of ¹³C from tryptophan into purine nucleotides, corroborating the findings from in vitro studies. nih.gov These experiments are crucial for validating the physiological relevance of metabolic pathways identified in cell culture. researchgate.net
Another study in mice investigated the impact of viral infection on serotonin levels, using L-tryptophan (13C11) to trace the availability of this essential precursor. nih.gov The results showed that viral inflammation can lead to reduced intestinal absorption of tryptophan, contributing to a decrease in serotonin production. nih.gov This highlights the power of in vivo tracing to link systemic inflammation to specific metabolic deficits.
The data from these animal studies provide a comprehensive picture of how tryptophan is utilized and regulated under different physiological and pathological conditions.
The following table presents a summary of research findings from in vivo animal models.
| Animal Model | Condition Studied | Key Finding | Reference |
| Mouse (C57Bl6/J) with Pancreatic Cancer Allografts | IDO1-expressing tumors | Tryptophan is a one-carbon donor for purine synthesis in vivo. | nih.gov |
| Mouse (C57BL/6J) | Poly(I:C)-induced viral inflammation | Viral inflammation reduces intestinal uptake of tryptophan. | nih.gov |
Investigations into Metabolic Adaptations under Specific Conditions
L-tryptophan (13C11) is a valuable tool for studying how metabolic pathways adapt to specific conditions, such as disease states or environmental challenges. By comparing the metabolic fate of labeled tryptophan under different conditions, researchers can identify key points of metabolic regulation and dysregulation.
For instance, in the context of cancer, the expression of the enzyme IDO1 is often upregulated in response to inflammatory signals like interferon-gamma (IFNγ). nih.gov Using L-tryptophan (13C11), studies have shown that this upregulation leads to a significant shift in tryptophan metabolism, channeling it towards the kynurenine pathway and one-carbon metabolism to support cancer cell proliferation. nih.govresearchgate.net This represents a critical metabolic adaptation of cancer cells to the tumor microenvironment.
Similarly, studies on human liver tissue cultured ex vivo have used a cocktail of ¹³C-labeled amino acids, including L-tryptophan (13C11), to probe metabolic function. diva-portal.org These experiments can assess how liver metabolism adapts to different nutrient conditions, for example, by comparing metabolism in the presence or absence of serum. diva-portal.org This approach allows for the investigation of metabolic adaptations in a highly relevant human tissue model.
The ability to trace the flux of tryptophan through its various metabolic branches under specific perturbations provides a dynamic view of metabolic reprogramming. This is crucial for understanding disease pathogenesis and identifying potential therapeutic targets.
Table of Chemical Compounds
Advanced Analytical Methodologies for L Tryptophan 13c11 and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS has become the cornerstone for the analysis of L-Tryptophan (13C11) and its downstream metabolites due to its high sensitivity, selectivity, and ability to handle complex matrices. tudelft.nlmdpi.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of multiple analytes in a single run. tudelft.nl
Sample Preparation Strategies for Isotope-Labeled Biological Samples
Effective sample preparation is critical to remove interfering substances from biological matrices and to ensure accurate and reproducible LC-MS analysis. acs.org The use of L-Tryptophan (13C11) as an internal standard from the initial stages of sample preparation helps to correct for analyte losses during the extraction process and for matrix effects during analysis. tudelft.nlnih.gov
Commonly employed sample preparation strategies for biological samples such as serum, plasma, urine, and cell culture supernatants include:
Protein Precipitation: This is often the first step to remove high-molecular-weight proteins. tudelft.nlrsc.org Cold organic solvents like methanol (B129727) are frequently used to precipitate proteins, which are then separated by centrifugation. tudelft.nl In some methods, a solution of 0.1% formic acid in water is used to dilute the sample before adding cold methanol to ensure complete protein precipitation. tudelft.nl
Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration. nih.govnih.gov After protein precipitation, the supernatant can be passed through an SPE cartridge to remove lipids and other interfering compounds. acs.org C18 cartridges are commonly used for the extraction of tryptophan and its metabolites. nih.gov
Derivatization: In some cases, derivatization is employed to improve the chromatographic properties or ionization efficiency of certain metabolites. zivak.com For instance, some methods utilize derivatization to analyze specific kynurenine (B1673888) pathway metabolites. molnar-institute.com However, many modern methods aim for the analysis of underivatized compounds to simplify the workflow. molnar-institute.com
The following table summarizes common sample preparation steps for different biological matrices:
| Biological Matrix | Primary Preparation Steps | Key Considerations |
| Serum/Plasma | Protein precipitation (e.g., with methanol), followed by centrifugation. tudelft.nl Optional Solid-Phase Extraction (SPE) for further cleanup. acs.orgnih.gov | Efficient removal of proteins and lipids is crucial to prevent column and instrument contamination. acs.org |
| Urine | Dilution with a suitable buffer (e.g., 0.1% formic acid in water) and centrifugation to remove particulates. tudelft.nl | The high salt content and variability of urine require robust analytical methods. |
| Cell Culture Supernatants | Similar to serum/plasma, involving protein precipitation and centrifugation. tudelft.nl | The composition of the cell culture medium can introduce interfering substances. |
| Tissue | Homogenization followed by protein precipitation and extraction. | Requires thorough homogenization to ensure complete extraction of analytes. |
Detection and Quantification Approaches (e.g., Parallel Reaction Monitoring, High-Resolution MS)
The detection and quantification of L-Tryptophan (13C11) and its metabolites are typically performed using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). researchgate.netacs.org
Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective tandem MS technique used for targeted quantification. tudelft.nlelifesciences.org In MRM, a specific precursor ion (e.g., the molecular ion of L-Tryptophan (13C11) or a metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. elifesciences.org This process provides a high degree of specificity, minimizing interferences from other compounds in the sample. mdpi.com
Parallel Reaction Monitoring (PRM): PRM is an acquisition mode available on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. rsc.orgresearchgate.net Similar to MRM, it involves the selection of a precursor ion. However, instead of monitoring a single product ion, PRM detects all product ions in the high-resolution mass analyzer. rsc.org This provides not only quantification but also structural confirmation of the analyte.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, allowing for the differentiation of analytes from matrix interferences with very similar masses. researchgate.netacs.org HRMS can be used in full-scan mode for untargeted metabolomics or in targeted modes like PRM for quantification. acs.org The high mass accuracy of HRMS is particularly beneficial for analyzing complex biological samples and for identifying unknown metabolites. acs.org
The following table provides an example of MRM transitions used for the quantification of L-Tryptophan and some of its key metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Tryptophan | 205.1 | 188.1 |
| L-Tryptophan (13C11) | 216.1 | 199.1 |
| Kynurenine | 209.1 | 192.1 |
| Kynurenic Acid | 190.1 | 144.0 |
| Xanthurenic Acid | 206.1 | 178.1 |
| 3-Hydroxykynurenine | 225.1 | 208.1 |
| Serotonin (B10506) | 177.1 | 160.1 |
Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.
Method Validation and Performance Characteristics in Research Contexts
For research applications, LC-MS methods for the analysis of L-Tryptophan (13C11) and its metabolites must be thoroughly validated to ensure the reliability and accuracy of the data. nih.govmolnar-institute.com Method validation typically assesses the following parameters:
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined concentration range. nih.govmdpi.com Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (L-Tryptophan (13C11)) against the concentration. tudelft.nl A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. nih.govmolnar-institute.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. nih.govnih.gov These are typically evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). researchgate.netnih.gov An accuracy within 85-115% and a coefficient of variation (CV) for precision of <15% are common acceptance criteria. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.comresearchgate.net These are important for analyzing low-abundance metabolites.
Matrix Effects: The components of a biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard like L-Tryptophan (13C11) that co-elutes with the analyte is the most effective way to compensate for matrix effects. tudelft.nl
Recovery: This parameter assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked after extraction). researchgate.net
The following table presents typical performance characteristics of a validated LC-MS method for tryptophan metabolite analysis:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85% - 115% (80% - 120% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Matrix Effect (CV%) | < 15% |
| Recovery | Consistent and reproducible |
Integration with Orthogonal Separation Techniques
While reversed-phase liquid chromatography (RPLC) is the most commonly used separation technique for tryptophan and its metabolites, its ability to separate highly polar or structurally similar compounds can be limited. nih.govchromatographyonline.com To enhance the separation and coverage of the metabolome, RPLC can be combined with orthogonal separation techniques. spectroscopyonline.com Orthogonal methods separate compounds based on different chemical properties, providing a more comprehensive analysis. chromatographyonline.comchromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained on RPLC columns. bac-lac.gc.caresearchgate.net It utilizes a polar stationary phase and a mobile phase with a high organic solvent content. bac-lac.gc.ca Combining RPLC and HILIC can provide a more complete profile of the tryptophan metabolome, from the nonpolar tryptophan to its more polar metabolites. bac-lac.gc.ca
Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, two different columns with orthogonal selectivities (e.g., RPLC and HILIC) are coupled together. rsc.org The effluent from the first dimension column is transferred to the second dimension column for further separation. rsc.org This approach significantly increases the peak capacity and resolving power of the system, which is particularly useful for analyzing highly complex biological samples. chromatographyonline.comrsc.org
Ion Mobility Spectrometry (IMS): IMS is a gas-phase separation technique that can be coupled with LC-MS. spectroscopyonline.com It separates ions based on their size, shape, and charge. spectroscopyonline.com The addition of IMS as another separation dimension can help to resolve isomeric and isobaric compounds that cannot be distinguished by LC and MS alone. spectroscopyonline.com
By integrating these orthogonal separation techniques, researchers can achieve a more comprehensive and accurate analysis of L-Tryptophan (13C11) and its intricate metabolic network.
Future Directions and Emerging Research Avenues
Development of Novel Positional and Combinatorial Isotopic Labeling Strategies
The uniform labeling of L-tryptophan with ¹³C has been instrumental, but the future lies in more nuanced and strategic labeling. The development of novel positional and combinatorial isotopic labeling strategies promises to unlock a deeper level of metabolic detail.
Positional Labeling: Researchers are exploring methods to synthesize L-tryptophan with ¹³C isotopes at specific locations within the molecule. For instance, labeling only the carbons in the indole (B1671886) ring or only those in the alanine (B10760859) side chain would allow for the precise tracking of different molecular fragments as tryptophan is metabolized through its various pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov This targeted approach can provide unambiguous evidence of which parts of the precursor molecule are incorporated into downstream metabolites.
Combinatorial Isotopic Labeling: A more advanced approach involves the use of multiple stable isotopes within the same molecule, such as combining ¹³C with ¹⁵N or deuterium (B1214612) (²H). isotope.comckisotopes.com For example, L-Tryptophan labeled with both ¹³C₁₁ and ¹⁵N₂ is already available and enhances studies in proteomics and metabolomics. schd-shimadzu.com A study on wheat plants combined global ¹³C labeling with tracer-based labeling using ¹³C₁₁-tryptophan to improve the characterization of unknown metabolites and classify them into tracer-derived sub-metabolomes. scispace.com This dual-labeling strategy allows for simultaneous tracking of both carbon and nitrogen backbones, providing a more complete picture of metabolic transformations.
Enzymatic and biosynthetic cascade methods are emerging as highly efficient and customizable approaches for producing these complex isotopologs. researchgate.net These biocatalytic methods can offer high levels of isotope incorporation and stereoselectivity, which are often difficult to achieve with traditional chemical synthesis. researchgate.net
Integration of L-TRYPTOPHAN (13C11) Tracing with Multi-Omics Data
The true power of L-TRYPTOPHAN (13C11) tracing will be realized through its integration with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a holistic, systems-level view of how metabolic fluxes are connected to gene expression and protein activity. osti.gov
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses tracers like L-TRYPTOPHAN (13C11) to unravel metabolic networks in disease states. mdpi.comcapes.gov.br By combining SIRM data with transcriptomics, researchers can correlate changes in gene expression with altered metabolic pathway activity. For example, a study on gastric cancer used a comprehensive multi-omics analysis of tryptophan metabolism-related genes to predict patient prognosis, highlighting the link between genetic expression and metabolic function. nih.govfrontiersin.org
This integrated approach allows scientists to move beyond merely observing metabolic changes to understanding the underlying regulatory mechanisms. For instance, if L-TRYPTOPHAN (13C11) tracing reveals a bottleneck in the kynurenine pathway, transcriptomic data can be analyzed to see if the genes encoding the enzymes in that pathway are downregulated. This can provide crucial insights into disease mechanisms and identify potential targets for therapeutic intervention.
| Research Area | Integrated Omics Data | Potential Insights |
| Cancer Metabolism | Genomics, Transcriptomics | Linking genetic mutations or altered gene expression to specific changes in tryptophan metabolic pathways (e.g., kynurenine pathway) in tumor cells. nih.govfrontiersin.org |
| Neuroscience | Proteomics | Correlating the rate of serotonin synthesis (traced by ¹³C₁₁-Tryptophan) with the expression levels of key synthesizing enzymes. |
| Immunology | Metabolomics, Proteomics | Understanding how immune cells utilize tryptophan and how its metabolism influences immune responses by analyzing both metabolic flux and protein expression. |
| Microbiome Research | Metagenomics | Tracing the metabolism of ¹³C₁₁-Tryptophan by gut microbiota and linking it to the genetic potential of the microbial community. |
Advancements in Computational Modeling and Simulation for Isotope Tracing Data
As experimental techniques generate increasingly complex datasets, the need for advanced computational tools to analyze and interpret this information becomes critical. The future of isotope tracing with L-TRYPTOPHAN (13C11) is intrinsically linked to progress in computational modeling and simulation.
Metabolic Flux Analysis (MFA): ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique for quantifying intracellular reaction rates. embopress.orgresearchgate.net This method uses a detailed model of metabolic networks to simulate the flow of ¹³C atoms from a tracer like L-TRYPTOPHAN (13C11) through various pathways. osti.govsci-hub.se By comparing the simulated isotope patterns in metabolites with those measured experimentally (typically by mass spectrometry or NMR), MFA can estimate the rates (fluxes) of individual metabolic reactions. embopress.orgsci-hub.se
Future advancements will focus on developing more comprehensive and dynamic models. These models will incorporate a larger number of reactions and metabolites and will be able to simulate metabolic changes over time, providing a more realistic representation of cellular metabolism. Bayesian statistical methods are also being integrated to improve the accuracy and confidence of flux estimations. embopress.org
Simulation Modeling: Simulation modeling can be used to generate hypotheses about metabolic behavior under different conditions. peerj.com For example, researchers can simulate how the flux through the serotonin pathway might change in response to a particular drug, and then test these predictions experimentally using L-TRYPTOPHAN (13C11) tracing. This iterative cycle of simulation and experimentation can significantly accelerate the pace of discovery.
Q & A
Q. What are the critical considerations for synthesizing peptides incorporating L-Tryptophan (13C11) to ensure isotopic integrity?
To maintain isotopic integrity during peptide synthesis, researchers should:
- Use high-purity (≥98%) L-Tryptophan (13C11) to minimize unlabeled contamination .
- Optimize coupling conditions (e.g., activation reagents, reaction time) to prevent racemization or degradation of the labeled tryptophan.
- Validate isotopic enrichment post-synthesis via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm >99% 13C incorporation .
Q. How should L-Tryptophan (13C11) be stored to ensure stability in long-term metabolic studies?
- Store the compound in a desiccated environment at -20°C to prevent hygroscopic degradation.
- Avoid exposure to light, as tryptophan derivatives are prone to photolytic decomposition .
- Pre-aliquot working solutions to minimize freeze-thaw cycles, which can introduce variability in isotopic enrichment .
Advanced Research Questions
Q. How can researchers design a robust metabolic flux analysis (MFA) study using L-Tryptophan (13C11) to trace indole-derived secondary metabolites?
Key methodological steps include:
- Cell culture optimization : Use defined media with L-Tryptophan (13C11) as the sole isotopic source to ensure uniform labeling .
- Sampling timepoints : Collect data at metabolic steady-state (typically 3-5 cell divisions for microbial systems).
- Data correction : Apply natural abundance correction algorithms to account for 12C carryover, especially for low-abundance metabolites .
- Validation : Cross-validate flux estimates with parallel 13C-glucose tracing to resolve compartment-specific pathways (e.g., mitochondrial vs. cytosolic tryptophan metabolism) .
Q. What analytical strategies resolve discrepancies in 13C enrichment measurements between LC-MS and GC-MS platforms?
Discrepancies often arise from:
- Ionization efficiency : LC-MS may underestimate enrichment due to matrix effects; use isotope-coded internal standards (e.g., [13C11,15N2]-tryptophan) for normalization .
- Fragmentation patterns : GC-MS electron ionization fragments tryptophan’s indole ring, complicating 13C position-specific analysis. Employ high-resolution MS/MS to distinguish positional isotopomers .
- Data processing : Use open-source tools like OpenMS or XCMS for platform-agnostic isotopic peak integration .
Q. How can researchers address conflicting results in studies using L-Tryptophan (13C11) to probe protein synthesis rates in neuronal vs. hepatic tissues?
Contradictions may stem from:
- Tissue-specific turnover rates : Neuronal proteins have slower turnover; extend pulse-chase durations beyond 48 hours to capture labeling saturation .
- Compartmentalization : Hepatic tryptophan is preferentially diverted to kynurenine pathways, reducing incorporation into proteins. Use compartment-specific inhibitors (e.g., 1-MT for IDO1) to isolate synthesis pathways .
- Normalization : Express data as fractional synthesis rates (FSR) relative to tissue-specific unlabeled baselines .
Methodological Challenges
Q. What protocols minimize interference from 13C11 labeling in tryptophan’s UV-Vis absorbance during HPLC quantification?
- Switch detection to fluorescence (ex/em: 280/360 nm) to avoid absorbance shifts caused by isotopic substitution .
- For absorbance-based methods, recalibrate standard curves using labeled tryptophan, as 13C alters molar extinction coefficients by ~2% .
Q. How to validate the absence of isotopic cross-talk in multiplexed stable isotope-resolved metabolomics (SIRM) studies?
- Perform control experiments with single-labeled (13C11) and unlabeled tryptophan to quantify background signals.
- Use high-resolution mass spectrometers (e.g., Orbitrap) with resolving power >60,000 to separate 13C11 from neighboring isotopes (e.g., 34S in cysteine-containing peptides) .
Safety and Compliance
Q. What institutional review board (IRB) considerations apply to human studies involving 13C-labeled tryptophan?
- Classify L-Tryptophan (13C11) as a non-radioactive tracer under FDA 21 CFR 361.1, exempting it from radioactive material protocols .
- Document participant exclusion criteria for inborn errors of tryptophan metabolism (e.g., Hartnup disorder) to mitigate adverse event risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
